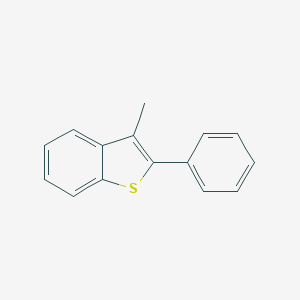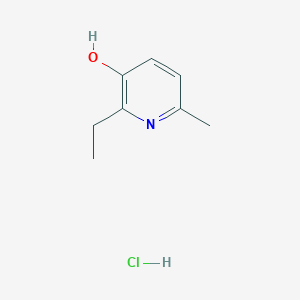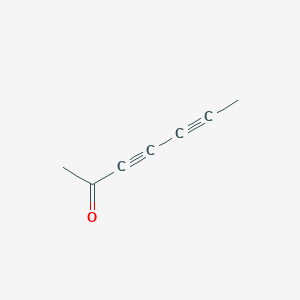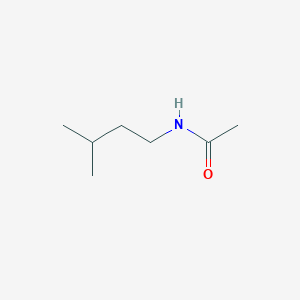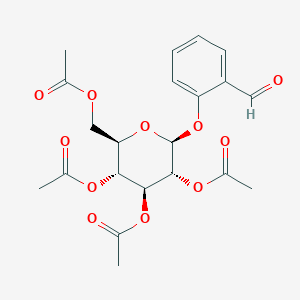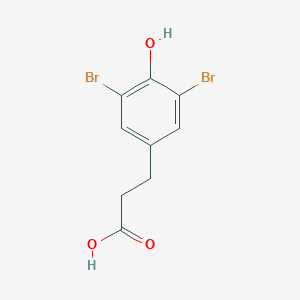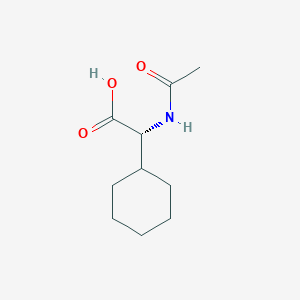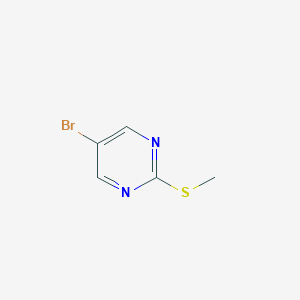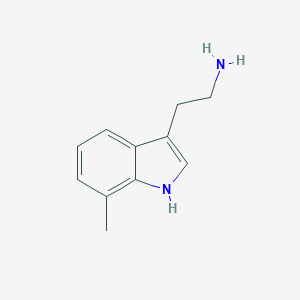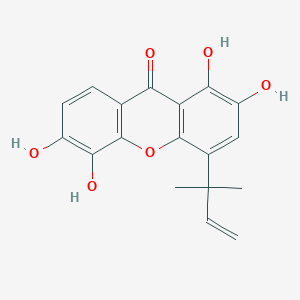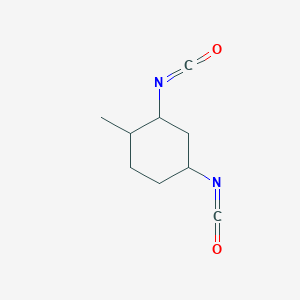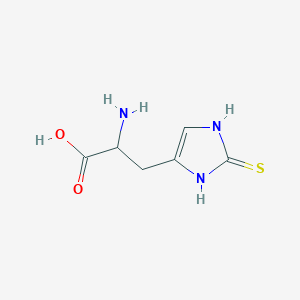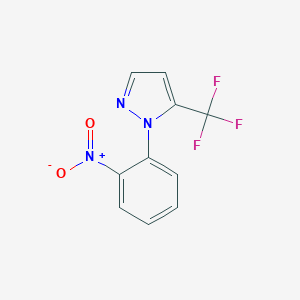
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as NTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTP is a highly reactive compound that can be synthesized using different methods.
作用機序
The mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed that 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been shown to inhibit the activity of certain proteins involved in cancer cell growth.
生化学的および生理学的効果
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have numerous biochemical and physiological effects. Inflammation is a major cause of many diseases, including arthritis, and 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have anti-inflammatory effects. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides.
実験室実験の利点と制限
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized using different methods. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is also relatively stable and can be stored for extended periods. However, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is highly toxic and should be handled with care. Additionally, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can react with other compounds in the lab, leading to the formation of unwanted byproducts.
将来の方向性
There are several future directions for research on 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole. One area of interest is the development of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-based materials with unique properties. Another area of interest is the development of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in different fields.
Conclusion:
In conclusion, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can be synthesized using different methods and has been extensively studied for its anti-inflammatory, anticancer, and pesticidal properties. However, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is highly toxic and should be handled with care. Further research is needed to fully understand the mechanism of action of 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in different fields.
合成法
There are several methods for synthesizing 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole. One of the most common methods is the reaction of 2-nitrophenylhydrazine and trifluoroacetylacetone. The reaction takes place in the presence of a catalyst, such as acetic acid or hydrochloric acid, and yields 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole as a yellow crystalline solid.
科学的研究の応用
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has also been studied for its potential as an anticancer agent. In agriculture, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, 1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a building block for the synthesis of novel materials with unique properties.
特性
CAS番号 |
1269291-12-4 |
|---|---|
製品名 |
1-(2-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole |
分子式 |
C10H6F3N3O2 |
分子量 |
257.17 g/mol |
IUPAC名 |
1-(2-nitrophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-5-6-14-15(9)7-3-1-2-4-8(7)16(17)18/h1-6H |
InChIキー |
VGGROQRTRZAKBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)[N+](=O)[O-] |
同義語 |
1-(2-nitrophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



